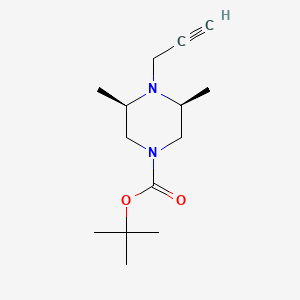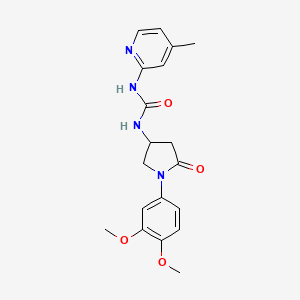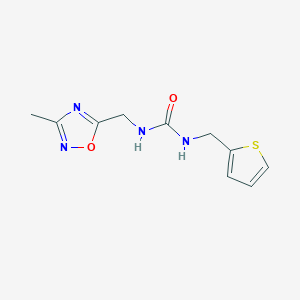
1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(4-chloro-3-nitrophenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(4-chloro-3-nitrophenyl)urea is a useful research compound. Its molecular formula is C23H18ClN5O4 and its molecular weight is 463.88. The purity is usually 95%.
BenchChem offers high-quality 1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(4-chloro-3-nitrophenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(4-chloro-3-nitrophenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anion Tuning of Gelation Properties
Research by Lloyd and Steed (2011) explores how 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea forms hydrogels in various acids, emphasizing the role of anions in tuning the gel's physical properties. This study highlights the potential of urea derivatives in creating materials with adjustable mechanical characteristics, which could have implications for drug delivery systems and tissue engineering (Lloyd & Steed, 2011).
Anticancer Applications
Gaudreault et al. (1988) synthesized 1-Aryl-3-(2-chloroethyl) ureas, including nitroso derivatives, to evaluate their cytotoxicity against human adenocarcinoma cells. This study suggests the potential of urea derivatives as anticancer agents, showcasing their ability to inhibit tumor cell growth in vitro (Gaudreault et al., 1988).
Interaction with Anions
A study by Boiocchi et al. (2004) on 1,3-bis(4-nitrophenyl)urea's interaction with various anions in solution demonstrates the compound's capacity to form complexes. This interaction is crucial for understanding the behavior of urea derivatives in different chemical environments, which could inform the development of new chemical sensors or separation processes (Boiocchi et al., 2004).
Synthesis of Ureas
Bigi et al. (2000) discuss alternative methodologies for synthesizing ureas without using hazardous reagents like phosgene. This research contributes to greener chemistry practices by offering safer and more environmentally friendly approaches to producing urea derivatives, which are essential in various pharmaceutical and industrial applications (Bigi et al., 2000).
Molecular Structure and Gelation
Smith et al. (2022) report the first single crystal structure of a bis(urea) based on 4,4′-methylenebis(2,6-diethylphenylene), demonstrating its effective gelation behavior due to its conformational isomerism and sterically awkward packing. This study opens new avenues for designing gelators with specific properties for use in biomedical and material science fields (Smith et al., 2022).
Gas Adsorption
Glomb et al. (2017) have engineered metal-organic frameworks (MOFs) with internal urea-functionalized linkers, demonstrating their high efficacy in adsorbing SO2 and NH3. Such materials are significant for environmental applications, including gas separation technologies and pollution control measures (Glomb et al., 2017).
Propiedades
IUPAC Name |
1-(4-chloro-3-nitrophenyl)-3-[(3S)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN5O4/c1-28-18-10-6-5-9-16(18)20(14-7-3-2-4-8-14)26-21(22(28)30)27-23(31)25-15-11-12-17(24)19(13-15)29(32)33/h2-13,21H,1H3,(H2,25,27,31)/t21-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSDDGDAEGYSECH-OAQYLSRUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NC3=CC(=C(C=C3)Cl)[N+](=O)[O-])C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2C(=N[C@@H](C1=O)NC(=O)NC3=CC(=C(C=C3)Cl)[N+](=O)[O-])C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(4-chloro-3-nitrophenyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(Pentachlorophenoxy)methyl]-2-furoic acid](/img/structure/B2734292.png)
![4-((1H-imidazol-1-yl)methyl)-N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)benzamide](/img/structure/B2734293.png)
![Ethyl 4-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-3-oxobutanoate](/img/structure/B2734295.png)


![N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B2734299.png)

![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-isopropylacetamide](/img/structure/B2734302.png)
![Methyl 2'-amino-1-(2-chlorobenzyl)-7'-methyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/no-structure.png)
![N-[1-(5-Chloropyridin-2-yl)-2-cyclopropylethyl]prop-2-enamide](/img/structure/B2734305.png)

![N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2734307.png)
![5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-[4-(pentyloxy)phenyl]-2,3-dihydro-1H-pyrrol-3-one](/img/structure/B2734312.png)
